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3-Pentanone, 2-(phenylthio)-

Cat. No.: B13641471
CAS No.: 27872-70-4
M. Wt: 194.30 g/mol
InChI Key: FYHMROZMCQYUKO-UHFFFAOYSA-N
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Description

Contextualization of 3-Pentanone (B124093), 2-(phenylthio)- within the Class of α-Phenylthio Ketones

Alpha-phenylthio ketones are characterized by a carbonyl group with a phenylthio group attached to the adjacent carbon atom (the α-carbon). This arrangement of functional groups imparts unique reactivity to the molecule. 3-Pentanone, 2-(phenylthio)- is a specific example of this class, featuring a five-carbon pentanone backbone with a phenylthio substituent at the second position. The presence of the sulfur atom introduces a soft nucleophilic center and the potential for a variety of chemical transformations. benjamin-mills.com

Historical Perspective on the Synthetic Utility of α-Sulfenylated Carbonyl Compounds

The utility of α-sulfenylated carbonyl compounds, including α-phenylthio ketones, in organic synthesis has been recognized for decades. acs.org Their importance stems from the ability of the sulfur-containing group to influence the reactivity of the adjacent carbonyl system. Historically, these compounds have been instrumental as intermediates. For instance, the phenylthio group can be oxidized to a sulfoxide, which can then undergo elimination to form an α,β-unsaturated ketone, a valuable synthetic intermediate. benjamin-mills.com This two-step process highlights the "umpolung" or reversal of polarity concept, where the typically electrophilic α-carbon of a ketone can be rendered nucleophilic through enolate formation and subsequent reaction with an electrophilic sulfur source like diphenyl disulfide. benjamin-mills.comacs.org More recent developments have explored visible-light photoredox catalysis to generate α-sulfenyl carbanions, further expanding the synthetic toolkit. acs.orgacs.org

Classification and Structural Features of 3-Pentanone, 2-(phenylthio)-

3-Pentanone, 2-(phenylthio)- can be classified as a dialkyl ketone bearing an α-arylthio substituent. Its structural framework consists of a central carbonyl group at the third position of a pentane (B18724) chain. An ethyl group is attached to one side of the carbonyl, and a sec-butyl group, substituted with a phenylthio group at the α-position, is on the other.

Key Structural Features:

Carbonyl Group (C=O): The ketone functionality is a primary site for nucleophilic attack.

Phenylthio Group (S-Ph): This group introduces several key reactive features. The sulfur atom can be oxidized, and the entire group can act as a leaving group in certain reactions.

α-Methylene and Methine Groups: The hydrogens on the carbons adjacent to the carbonyl group exhibit varying degrees of acidity and can be removed to form enolates, which are crucial for many reactions involving this class of compounds.

Below is a table summarizing some of the key properties of 3-Pentanone, 2-(phenylthio)-.

PropertyValue
Molecular FormulaC₁₁H₁₄OS
Molar Mass194.29 g/mol
CAS Number27872-70-4

Scope and Significance of Academic Research on 3-Pentanone, 2-(phenylthio)-

While research on the broad class of α-phenylthio ketones is extensive, academic investigations focusing specifically on 3-Pentanone, 2-(phenylthio)- appear to be more specialized. The existing literature often includes this compound as a substrate in studies exploring new synthetic methodologies for creating α-sulfenylated carbonyls or in demonstrating the utility of these compounds in further transformations. For example, research has detailed the synthesis of α-phenylthio ketones through the reaction of bis(phenylthio) carbanion adducts with aldehydes, followed by acid treatment. rsc.org Other studies have focused on the regioselective α-sulfenylation of ketones using various reagents and conditions. thieme-connect.com The significance of such research lies in the continued development of efficient and selective methods for carbon-sulfur bond formation, a critical process in the synthesis of many biologically active molecules and functional materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14OS B13641471 3-Pentanone, 2-(phenylthio)- CAS No. 27872-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27872-70-4

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-phenylsulfanylpentan-3-one

InChI

InChI=1S/C11H14OS/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3

InChI Key

FYHMROZMCQYUKO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)SC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Pentanone, 2 Phenylthio

Direct α-Phenylthiolation of 3-Pentanone (B124093) Precursors

The most direct route to 3-Pentanone, 2-(phenylthio)- involves the introduction of a phenylthio group onto the α-carbon of 3-pentanone or a related precursor. This is typically achieved by generating an enolate or its equivalent, which then reacts with an electrophilic sulfur reagent.

Regioselective Enolate Generation and Sulfenylation

The regioselectivity of enolate formation is a critical factor in the synthesis of α-thio ketones from unsymmetrical ketones like 3-pentanone. bham.ac.ukpharmacy180.com Deprotonation can occur at either the C-2 or C-4 position, leading to two possible regioisomeric enolates. pharmacy180.com The formation of the desired 2-enolate is often favored under kinetic control, which involves using a strong, sterically hindered base at low temperatures. bham.ac.ukalmerja.com

Lithium diisopropylamide (LDA) is a commonly employed base for generating the kinetic enolate of ketones. almerja.comquimicaorganica.org The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at -78 °C to prevent equilibration to the more thermodynamically stable enolate. bham.ac.ukquimicaorganica.org Once the enolate is formed, it is quenched with an electrophilic phenylthio source to yield 3-Pentanone, 2-(phenylthio)-. The general principle of enolate formation and subsequent reaction is a cornerstone of carbonyl chemistry. ucsb.edu

Factors influencing the regioselectivity of enolate formation include the choice of base, solvent, counterion, and temperature. bham.ac.uk For instance, the use of lithium as a counterion is known to favor the kinetic enolate due to its tight coordination with the enolate oxygen. quimicaorganica.org

FactorCondition Favoring Kinetic EnolateCondition Favoring Thermodynamic Enolate
Base Strong, sterically hindered (e.g., LDA)Weaker, less hindered (e.g., NaH, alkoxides)
Solvent Aprotic (e.g., THF, Et2O)Protic or coordinating (e.g., alcohols, HMPA)
Temperature Low (e.g., -78 °C)Higher temperatures
Counterion LithiumSodium, Potassium

Electrophilic Phenylthio Sources in α-Sulfenylation Reactions

Phenylsulfenyl chloride (PhSCl): This is a highly reactive electrophile that readily reacts with enolates. However, its handling can be challenging due to its sensitivity.

Diphenyl disulfide (PhSSPh): This reagent is more stable and easier to handle than phenylsulfenyl chloride. The reaction with enolates is typically slower and may require activation.

N-(Phenylthio)phthalimide and N-(Phenylthio)succinimide: These are stable, crystalline solids that serve as excellent sources of the electrophilic phenylthio group. beilstein-journals.orgnih.govacs.org They are often preferred for their ease of handling and high reactivity in the presence of a suitable base or catalyst. beilstein-journals.orgnih.gov Recent studies have shown that N-(phenylthio)phthalimide can be used for the α-sulfenylation of α,β-unsaturated ketones under catalyst-free conditions. nih.gov

The reaction of an enolate with an electrophilic sulfur source is a general method for the formation of α-thio carbonyl compounds. Current time information in Bangalore, IN.nih.gov

Synthesis via Ring-Opening Reactions

An alternative approach to 3-Pentanone, 2-(phenylthio)- involves the ring-opening of a suitably substituted cyclic precursor, such as an epoxide. This method can offer a high degree of stereochemical control.

Utilizing Sulfenylated Epoxides and Ring-Opening with Nucleophiles

The synthesis can commence with an α,β-epoxy ketone, which can undergo a palladium(0)-catalyzed reaction to yield β-diketones, which are related structures. acs.org A more direct route involves the nucleophilic ring-opening of an α,β-epoxy thioether. acs.org The synthesis of α-alkylated ketones from terminal epoxides and primary alcohols has been achieved using a borrowing hydrogen strategy, demonstrating the versatility of epoxide ring-opening reactions. organic-chemistry.org

The ring-opening of 2,3-epoxy alcohols with various nucleophiles is a well-established method for producing polyfunctionalized molecules. ahievran.edu.tr The regioselectivity of the ring-opening is influenced by both steric and electronic factors within the epoxide, as well as the reaction conditions. ahievran.edu.tr While C-3 selective ring-opening is common, C-2 selective reactions are less frequent but synthetically valuable. ahievran.edu.tr

Stereoselective Approaches to 3-Pentanone, 2-(phenylthio)- via Ring Strain Release

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is of great importance in various fields of chemistry. beilstein-journals.orggoogle.com The synthesis of chiral sulfides, including α-phenylthio ketones, can be achieved through the α-sulfenylation of carbonyl compounds. nih.gov

The Sharpless asymmetric epoxidation of allylic alcohols provides a powerful tool for creating chiral epoxides, which can then be opened stereoselectively. ahievran.edu.tr While not directly applied to 3-Pentanone, 2-(phenylthio)- in the provided results, this methodology is a cornerstone of stereoselective synthesis. Another approach involves the use of chiral catalysts to control the stereochemical outcome of the sulfenylation reaction itself. For instance, enantioselective sulfenylation of ketone-derived enoxysilanes has been developed using chiral Lewis bases. nih.govacs.org

Approaches Involving Carbon-Carbon Bond Formation with Phenylthio Moieties

Synthesizing the carbon skeleton of 3-Pentanone, 2-(phenylthio)- with the phenylthio group already in place represents another strategic approach. This involves the formation of a carbon-carbon bond adjacent to a carbon bearing the phenylthio group.

The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, can be adapted for this purpose. researchgate.net For example, a titanium-mediated aldol-type addition of phenylthio esters with aldehydes or ketones has been reported. researchgate.net This method offers a direct route to β-hydroxy-α-phenylthio esters, which could potentially be converted to the target ketone.

Furthermore, reactions involving carbenes and carbenoids offer a variety of ways to form carbon-carbon bonds. jst.go.jp The use of (phenylthio)carbenoids in C-H insertion reactions is a known synthetic strategy. jst.go.jp While not explicitly detailing the synthesis of 3-Pentanone, 2-(phenylthio)-, these methods highlight the potential for constructing the required carbon framework through C-C bond formation involving phenylthio-substituted reagents. researchgate.netijpras.comorganic-chemistry.orgnih.gov

(Phenylthio)nitromethane serves as a reagent for the preparation of α-substituted phenylthio esters through the homologation of aldehydes, which could be a precursor to the desired ketone. orgsyn.org

Organometallic Additions to α-Phenylthio Carbonyl Equivalents

One effective strategy for constructing β-phenylthio ketones involves the reaction of organometallic reagents with electrophiles that serve as α-phenylthio carbonyl equivalents. A prominent example is the use of carbanions derived from α-phenylthio acetic acids or their esters.

The dianion of (phenylthio)acetic acid, for instance, can react with esters to directly produce phenylthiomethyl ketones. This transformation proceeds through nucleophilic addition followed by in-situ decarboxylation of the intermediate β-keto acid. To synthesize 3-Pentanone, 2-(phenylthio)-, this method would conceptually involve the reaction of the (phenylthio)acetic acid dianion with a propanoate ester. The organometallic species attacks the ester carbonyl, and subsequent loss of carbon dioxide and the alkoxy group yields the desired product.

Another approach utilizes titanium-mediated aldol-type additions. The reaction between phenylthio esters and ketones or aldehydes, promoted by a combination of titanium tetrachloride (TiCl₄) and an amine base, provides a direct route to β-hydroxy phenylthio esters. These intermediates can then be oxidized and decarboxylated to afford the target ketone.

Table 1: Organometallic Addition Approaches

Precursors Reagents Key Transformation Intermediate/Product
(Phenylthio)acetic acid + Propanoate ester 2 equiv. Strong Base (e.g., LDA) Acylation-decarboxylation 3-Pentanone, 2-(phenylthio)-
Phenylthioacetate + Propanal TiCl₄, Amine Base Aldol-type addition β-Hydroxy phenylthio ester

Conjugate Addition Reactions of Phenylthio-Stabilized Carbanions

Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds. In the context of synthesizing 3-Pentanone, 2-(phenylthio)-, this involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

The most direct application of this method is the reaction of thiophenol with an appropriate enone. The conjugate addition of thiophenol to 1-penten-3-one, catalyzed by a base, results in the formation of 3-Pentanone, 2-(phenylthio)-. The reaction is thermodynamically controlled and benefits from the use of resonance-stabilized carbanions or soft nucleophiles like thiolates, which preferentially attack the β-carbon of the enone.

Alternatively, a phenylthio-stabilized carbanion can act as the Michael donor. For example, a carbanion generated α to the sulfur atom in a compound like ethyl (phenylthio)acetate can add to an α,β-unsaturated system. While this specific example leads to a more complex structure, the principle demonstrates the utility of phenylthio-stabilized carbanions in forming the required C-C and C-S bonds in a conjugate fashion. The reversibility of the Michael addition of thiols has also been noted as a useful tool in dynamic combinatorial chemistry. researchgate.net

Table 2: Conjugate Addition Strategies

Michael Acceptor Michael Donor Catalyst/Conditions Product
1-Penten-3-one Thiophenol Base (e.g., Et₃N) 3-Pentanone, 2-(phenylthio)-
α,β-Unsaturated Ester Ethyl (phenylthio)acetate monoanion Base 1,4-addition product

Palladium-Catalyzed Synthetic Routes to β-Phenylthioalkyl Ketones

Palladium catalysis offers modern, efficient, and often highly selective methods for bond formation. For the synthesis of β-phenylthioalkyl ketones, palladium catalysts can facilitate the conjugate addition of sulfur nucleophiles to enones.

A key strategy involves the palladium-catalyzed conjugate addition of thiophenol to an α,β-unsaturated ketone like 1-penten-3-one. This reaction proceeds under mild conditions and offers an alternative to traditional base-catalyzed Michael additions.

More advanced palladium-catalyzed methods involve a tandem process. One such approach is the direct β-arylation of ketones, which merges ketone dehydrogenation with conjugate addition. rsc.org In a related conceptual framework, a saturated ketone like 3-pentanone could first undergo palladium-catalyzed dehydrogenation to form the corresponding enone in situ. organic-chemistry.org This transient enone would then immediately undergo a palladium-catalyzed conjugate addition with a sulfur source, such as thiophenol, to yield the final product. This tandem approach avoids the separate synthesis and isolation of the potentially unstable enone. Computational and experimental studies have provided significant insight into the mechanisms of palladium-catalyzed conjugate additions, highlighting the role of cationic arylpalladium(II) species in related systems. nih.gov

Table 3: Palladium-Catalyzed Routes

Substrates Catalyst System Key Steps Product
1-Penten-3-one + Thiophenol Pd(0) or Pd(II) complex Conjugate addition 3-Pentanone, 2-(phenylthio)-
3-Pentanone + Thiophenol Pd(II) complex, Oxidant Dehydrogenation, Conjugate addition 3-Pentanone, 2-(phenylthio)-

Rearrangement Reactions Leading to the 3-Pentanone, 2-(phenylthio)- Framework

Sigmatropic rearrangements provide a powerful tool for reorganizing molecular frameworks and forming specific bond configurations with high stereocontrol. The thio-Claisen and researchgate.netsethanandramjaipuriacollege.in-sigmatropic rearrangements are particularly relevant for the synthesis of sulfur-containing compounds.

The thio-Claisen rearrangement , a sethanandramjaipuriacollege.insethanandramjaipuriacollege.in-sigmatropic process, involves the thermal or acid-catalyzed rearrangement of an allyl vinyl sulfide (B99878) to a γ,δ-unsaturated thiocarbonyl compound. sethanandramjaipuriacollege.in To generate the 3-Pentanone, 2-(phenylthio)- skeleton, one could envision a precursor such as an S-phenyl ketene (B1206846) acetal (B89532) derived from an allylic thiol. The rearrangement would establish the core carbon framework, which could then be converted to the target ketone through subsequent functional group manipulations. The thio-Claisen rearrangement is often kinetically more facile than its oxygen and nitrogen analogues due to the relative weakness of the carbon-sulfur bond. sethanandramjaipuriacollege.in

The researchgate.netsethanandramjaipuriacollege.in-sigmatropic rearrangement of allylic sulfonium (B1226848) ylides is another potent method for C-C bond formation adjacent to a sulfur atom. studysmarter.co.ukrsc.orgrsc.org This reaction proceeds by generating a sulfonium ylide from an allylic sulfide precursor. For instance, an allylic sulfide with an appropriate substituent pattern could be converted into a sulfonium salt and then deprotonated to form the ylide. This ylide would then rapidly rearrange to form a homoallylic sulfide. By carefully choosing the substituents on the allylic sulfide, this rearrangement can be designed to produce the 3-Pentanone, 2-(phenylthio)- framework after subsequent oxidation or hydrolysis steps. Studies have shown that these rearrangements can be coupled with in-situ ylide formation from diazo compounds or their equivalents, creating complex molecules in a single cascade. rsc.orgbeilstein-journals.org

Table 4: Rearrangement Strategies

Rearrangement Type Precursor Type Key Intermediate Potential Outcome
Thio-Claisen sethanandramjaipuriacollege.insethanandramjaipuriacollege.in Allyl vinyl sulfide derivative γ,δ-Unsaturated thioketone Precursor to 3-Pentanone, 2-(phenylthio)-
researchgate.netsethanandramjaipuriacollege.in-Sigmatropic Allylic sulfonium salt Allylic sulfonium ylide Homoallylic sulfide framework

Reactivity and Transformations of 3 Pentanone, 2 Phenylthio

Enolization and Enolate Chemistry of 3-Pentanone (B124093), 2-(phenylthio)-

The presence of protons on the carbon atoms adjacent to the carbonyl group (α-protons) allows for the formation of enolates, which are powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. The phenylthio group at the C-2 position significantly influences the regioselectivity and stereochemistry of these processes.

The deprotonation of an unsymmetrical ketone like 3-Pentanone, 2-(phenylthio)- can potentially lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed by the removal of the most sterically accessible and kinetically acidic proton, while the thermodynamic enolate is the more stable, more substituted enolate. wikipedia.org

In the case of 3-Pentanone, 2-(phenylthio)-, the α-protons are located at C-2 and C-4. The proton at C-2 is adjacent to both the carbonyl group and the electron-withdrawing phenylthio group, which increases its acidity. However, this position is also more sterically hindered. The protons at C-4 are on a methyl group and are less sterically hindered.

The choice of reaction conditions dictates which enolate is preferentially formed:

Kinetic Enolate: Formation of the kinetic enolate is favored by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgadichemistry.com These conditions promote rapid, irreversible deprotonation at the less sterically hindered C-4 position.

Thermodynamic Enolate: The formation of the more stable thermodynamic enolate is favored under conditions that allow for equilibration. This typically involves using a weaker base (such as an alkoxide) in a protic solvent at higher temperatures. wikipedia.org These conditions allow for reversible protonation and deprotonation, leading to the formation of the more substituted and thermodynamically favored enolate at the C-2 position.

The phenylthio group can further influence this selectivity. Its electron-withdrawing nature increases the acidity of the C-2 proton, potentially favoring the formation of the thermodynamic enolate even under less stringent equilibrating conditions.

Enolate TypePosition of DeprotonationFavored ConditionsKey Factors
KineticC-4Strong, bulky base (e.g., LDA), low temperature (-78 °C), aprotic solvent (e.g., THF)Steric accessibility of the proton
ThermodynamicC-2Weaker base (e.g., NaOEt), higher temperature, protic solvent (e.g., EtOH)Stability of the resulting double bond and inductive effects of the phenylthio group

Once formed, the enolate of 3-Pentanone, 2-(phenylthio)- can participate in various stereoselective reactions, such as alkylations and aldol (B89426) additions. The geometry of the enolate (E vs. Z) and the influence of the existing stereocenter at C-2 play crucial roles in determining the stereochemical outcome of the product.

The stereochemistry of enolate formation itself can be influenced by the choice of base and additives. For instance, the use of certain lithium amide bases can favor the formation of one enolate isomer over the other. wikipedia.org The subsequent reaction of the enolate with an electrophile will then proceed through a transition state where the approach of the electrophile is directed by the stereochemistry of the enolate and the steric bulk of the substituents.

In reactions such as alkylation, the incoming electrophile will typically approach from the less hindered face of the planar enolate. The presence of the bulky phenylthio group can create a steric bias, leading to a preferred diastereomer.

Electrophilic and Nucleophilic Reactions at the Carbonyl Group

The carbonyl group of 3-Pentanone, 2-(phenylthio)- is a key site for both reduction and the addition of various nucleophiles.

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. The stereochemical outcome of this reduction is often influenced by the nature of the reducing agent and the steric and electronic properties of the α-phenylthio group.

Common reducing agents include:

Sodium borohydride (NaBH₄): A relatively mild reducing agent that can selectively reduce ketones in the presence of less reactive functional groups. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will reduce ketones as well as a variety of other functional groups. The reaction must be performed in an anhydrous aprotic solvent like diethyl ether or THF, followed by an aqueous workup.

The diastereoselectivity of the reduction is often predictable by Felkin-Anh or Cram's chelation control models, depending on the reaction conditions. The presence of the sulfur atom allows for potential chelation with the metal hydride, which can significantly influence the direction of hydride attack.

Reducing AgentTypical SolventRelative ReactivityNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolMildSelective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)StrongReduces a wide range of carbonyl compounds. Requires a separate workup step.

The carbonyl group can also be derivatized to form compounds such as hydrazones, oximes, and thioacetals through reactions with the corresponding nucleophiles. These reactions are often reversible and catalyzed by acid or base.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the carbonyl carbon of 3-Pentanone, 2-(phenylthio)- to form tertiary alcohols. chemguide.co.ukmasterorganicchemistry.com

The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which is then protonated upon workup to yield the alcohol. As with carbonyl reduction, the stereochemical outcome is dependent on the steric and electronic environment around the carbonyl group. The α-phenylthio group can influence the facial selectivity of the nucleophilic attack.

For example, the reaction of 2-(phenylthio)-3-pentanone with an organometallic reagent can lead to the formation of two diastereomeric tertiary alcohols. The ratio of these diastereomers will depend on the relative energies of the transition states leading to their formation.

Reactions at the α-Phenylthio Stereocenter

The phenylthio group itself can be the site of chemical transformations. A key reaction involving this moiety is its oxidation to a sulfoxide, which can then undergo a Pummerer rearrangement.

The sulfur atom of the phenylthio group can be oxidized to a sulfoxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). If this resulting α-phenylsulfinyl ketone is treated with an acid anhydride, such as acetic anhydride, it can undergo a Pummerer rearrangement. wikipedia.org This reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether. The intermediate thionium ion is a powerful electrophile and can be trapped by various nucleophiles. This rearrangement provides a pathway to further functionalize the α-position of the ketone.

Stereoselective Transformations and Epimerization Studies

The stereochemistry of α-sulfenylated ketones, such as 3-Pentanone, 2-(phenylthio)-, plays a crucial role in their synthetic applications. Stereoselective transformations aim to control the three-dimensional arrangement of atoms in the products of a reaction.

Studies on related α-phenylthio cyclic ketones have demonstrated that stereoselective aldol reactions can be achieved. For instance, the reaction of enolates of propionate esters with α-phenylthio cycloalkanecarbaldehydes can produce single diastereoisomers of phenylthio alcohols. rsc.org This high degree of stereocontrol is valuable in the synthesis of complex molecules.

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is another important aspect. While specific epimerization studies on 3-Pentanone, 2-(phenylthio)- are not extensively detailed in the provided search results, the principles of stereoselective synthesis of related compounds, such as pinane-based 2-amino-1,3-diols, highlight the importance of controlling stereochemistry in complex transformations. beilstein-journals.orgnih.gov The synthesis of these diols often involves the stereoselective construction of the 2-amino-1,3-diol moiety, a key feature in many biologically active molecules. nih.gov

Substitution Reactions Involving the Phenylthio Group

The phenylthio group in α-(phenylthio)ketones can act as a leaving group in substitution reactions. These reactions are influenced by the nature of the nucleophile and the reaction conditions.

In some cases, the phenylthio group can be displaced by other nucleophiles. For example, the reaction of α-bromoketones with secondary amines like morpholine can lead to the substitution of the bromine atom, a halogen with leaving group ability comparable to the phenylthio group, to form α-aminoketones. sci-hub.box While not a direct example involving 3-Pentanone, 2-(phenylthio)-, this illustrates the potential for substitution at the α-position of ketones.

The synthesis of α-(phenylthio)ketones is itself a regiospecific process, making these compounds valuable as specific enol equivalents in organic synthesis. rsc.org This implies that the phenylthio group can be introduced in a controlled manner, and its subsequent substitution would allow for the introduction of other functional groups at a specific position.

Reactants Reagents Product Reaction Type
α-Bromoketone, MorpholineBenzene (reflux)α-MorpholinoketoneNucleophilic Substitution
Bis(phenylthio)carbanion, AldehydeToluene-p-sulfonic acidα-(Phenylthio)ketoneAcyl anion equivalent synthesis

Elimination Reactions to Form α,β-Unsaturated Ketones

Elimination reactions of 3-Pentanone, 2-(phenylthio)- can lead to the formation of α,β-unsaturated ketones, which are important intermediates in organic synthesis. nih.gov

β-Elimination of the Phenylthio Moiety

The phenylthio group, being a good leaving group, can be eliminated from the β-position relative to a proton to form a double bond. This process is a common method for synthesizing α,β-unsaturated carbonyl compounds. The reaction is typically promoted by a base, which abstracts a proton from the α-carbon, initiating the elimination cascade.

The efficiency of this elimination is influenced by several factors, including the strength of the base and the reaction conditions. For instance, in the context of α-haloketones, strong bases are often used to facilitate dehydrohalogenation. sci-hub.box A similar principle applies to the elimination of the phenylthio group.

Mechanisms and Stereoselectivity of Elimination Processes

Elimination reactions can proceed through different mechanisms, primarily E1 (unimolecular elimination) and E2 (bimolecular elimination). indusuni.ac.in The operative mechanism depends on the substrate structure, the nature of the leaving group, the base, and the solvent. libretexts.org

E2 Mechanism: This is a one-step process where the base abstracts a proton at the same time as the leaving group departs. indusuni.ac.inmgscience.ac.in E2 reactions are typically stereoselective, often favoring the formation of the more stable trans (E) alkene. chemistrysteps.comchemtube3d.com This stereoselectivity arises from the requirement for an anti-periplanar arrangement of the proton and the leaving group in the transition state. chemistrysteps.comlibretexts.org

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate followed by deprotonation. indusuni.ac.in E1 reactions are less common for α-substituted ketones unless the structure promotes carbocation stability.

The stereochemical outcome of the elimination is a critical consideration. For the formation of a specific alkene isomer (E or Z), the stereochemistry of the starting material and the reaction conditions must be carefully controlled. The Zaitsev rule generally predicts that the more substituted alkene will be the major product. masterorganicchemistry.com

Mechanism Number of Steps Key Feature Stereochemistry
E2OneConcerted proton abstraction and leaving group departureStereoselective (often anti-periplanar)
E1TwoCarbocation intermediate formationNot typically stereospecific

Phenylthio Shifts and Rearrangements

The phenylthio group in α-phenylthio ketones can undergo migration or rearrangement reactions under certain conditions. These rearrangements can lead to the formation of new carbon-sulfur and carbon-carbon bonds.

Studies on substituted allyl phenyl sulfides have shown that rsc.orgrsc.org allylic phenylthio shifts can occur through thermal, photochemical, or acid-catalyzed pathways. rsc.org While not directly involving a ketone, this demonstrates the migratory aptitude of the phenylthio group. Similarly, rearrangements of 2,2-bisphenylthioethanols can involve a rsc.orgksu.edu.sa phenylthio shift to form 2,3-bisphenylthiopropenes. rsc.org

In the context of α-phenylthio aldehydes, acid-catalyzed rearrangements involving phenylthio migration have been observed to lead to the formation of spirocyclic ethers or lactones. rsc.org These transformations highlight the potential for intramolecular reactions involving the phenylthio group. The α-ketol rearrangement is another related process involving the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org

Oxidative Transformations of the Thioether Moiety

The sulfur atom in the thioether group of 3-Pentanone, 2-(phenylthio)- is susceptible to oxidation. This transformation can lead to the formation of the corresponding sulfoxide or sulfone, which have different chemical properties and applications. acsgcipr.org

The selective oxidation of thioethers to sulfoxides is a common and important transformation in organic synthesis. rsc.org Various oxidizing agents can be employed for this purpose. For example, polyoxomolybdates modified with organic ligands have been shown to be highly efficient catalysts for the selective oxidation of thioethers, including methyl phenyl sulfide (B99878), to their corresponding sulfoxides with high conversion and selectivity. rsc.org This method offers a green and recyclable catalytic system for this transformation.

The resulting α-(phenylsulfinyl) or α-(phenylsulfonyl) ketones are valuable synthetic intermediates. The sulfoxide and sulfone groups are excellent activating groups and can participate in a variety of subsequent chemical transformations.

Formation of Sulfoxides and Sulfones

The oxidation of the sulfide group in 3-Pentanone, 2-(phenylthio)- affords the corresponding sulfoxide, 2-(phenylsulfinyl)-3-pentanone, and sulfone, 2-(phenylsulfonyl)-3-pentanone. The selective formation of either the sulfoxide or the sulfone can be achieved by careful selection of the oxidizing agent and reaction conditions.

A variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones. Common reagents include hydrogen peroxide, peroxy acids (such as meta-chloroperbenzoic acid, m-CPBA), and other oxidants. The chemoselectivity of the oxidation, favoring either the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction temperature. For instance, the use of one equivalent of an oxidizing agent at lower temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures can lead to the corresponding sulfone.

For example, the oxidation of sulfides to sulfoxides can be achieved with high selectivity using hydrogen peroxide in the presence of a catalyst or under controlled conditions. Similarly, m-CPBA is a widely used reagent for this transformation. Over-oxidation to the sulfone is a common side reaction but can be minimized by careful monitoring of the reaction progress and controlling the amount of the oxidizing agent.

The further oxidation of the sulfoxide to the sulfone is generally a more facile process and can be accomplished with a variety of strong oxidizing agents. The choice of solvent can also influence the outcome of the oxidation, with polar solvents sometimes favoring the formation of the sulfone.

ReactantProductOxidizing AgentKey Conditions
3-Pentanone, 2-(phenylthio)-2-(Phenylsulfinyl)-3-pentanoneHydrogen Peroxide, m-CPBAStoichiometric control, lower temperatures
3-Pentanone, 2-(phenylthio)-2-(Phenylsulfonyl)-3-pentanoneExcess Hydrogen Peroxide, Excess m-CPBAHigher temperatures, longer reaction times
2-(Phenylsulfinyl)-3-pentanone2-(Phenylsulfonyl)-3-pentanoneVarious strong oxidizing agentsStandard oxidation conditions

Subsequent Reactions of Oxidized Derivatives

The sulfoxide and sulfone derivatives of 3-Pentanone, 2-(phenylthio)- are valuable intermediates in organic synthesis due to their ability to undergo a range of chemical transformations.

Reactions of 2-(Phenylsulfinyl)-3-pentanone (the Sulfoxide):

One of the characteristic reactions of α-keto sulfoxides is the Pummerer rearrangement . This reaction typically occurs upon treatment of the sulfoxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride. The rearrangement leads to the formation of an α-acyloxythioether. In the case of 2-(phenylsulfinyl)-3-pentanone, this transformation would yield an intermediate that could be further manipulated. The Pummerer rearrangement is a powerful tool for the umpolung of reactivity at the α-carbon.

Another important reaction of β-keto sulfoxides is their use in elimination reactions . Under basic conditions, the sulfoxide group can be eliminated to introduce a carbon-carbon double bond, forming an α,β-unsaturated ketone. This thermal syn-elimination of the sulfoxide provides a mild and efficient method for the synthesis of enones.

Reactions of 2-(Phenylsulfonyl)-3-pentanone (the Sulfone):

The corresponding sulfone, 2-(phenylsulfonyl)-3-pentanone, also participates in a variety of synthetically useful reactions. The sulfonyl group is a good leaving group and can activate the adjacent α-protons, making them acidic and amenable to deprotonation by a base.

The resulting carbanion is a key intermediate in the Julia-Kocienski olefination . This reaction involves the coupling of the sulfone-stabilized carbanion with an aldehyde or ketone to form an alkene. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex molecules and generally provides good E-selectivity for the newly formed double bond.

Furthermore, α-halo sulfones can undergo the Ramberg-Bäcklund reaction . This reaction involves the treatment of an α-halo sulfone with a strong base to yield an alkene through the extrusion of sulfur dioxide. wikipedia.orgchem-station.com To utilize 2-(phenylsulfonyl)-3-pentanone in this reaction, it would first need to be halogenated at the α'-position (the carbon adjacent to both the carbonyl and sulfonyl groups). The resulting α-halo-β-keto sulfone could then undergo the Ramberg-Bäcklund rearrangement to furnish an alkene.

DerivativeReaction NameReagentsProduct Type
2-(Phenylsulfinyl)-3-pentanonePummerer RearrangementAcetic Anhydride or Trifluoroacetic Anhydrideα-Acyloxythioether
2-(Phenylsulfinyl)-3-pentanoneElimination ReactionBase, Heatα,β-Unsaturated Ketone
2-(Phenylsulfonyl)-3-pentanoneJulia-Kocienski OlefinationBase, Aldehyde/KetoneAlkene
α'-Halo-2-(phenylsulfonyl)-3-pentanoneRamberg-Bäcklund ReactionStrong BaseAlkene

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

NMR spectroscopy is a powerful method for elucidating the precise structure of 3-Pentanone (B124093), 2-(phenylthio)-. The chemical environment of each proton and carbon atom is unique, leading to a distinct NMR fingerprint that allows for unambiguous structural assignment and provides insights into the molecule's preferred three-dimensional arrangement.

In the ¹H NMR spectrum of 3-Pentanone, 2-(phenylthio)-, each set of chemically non-equivalent protons produces a distinct signal. The chemical shift (δ) of these signals is influenced by the electronic environment, particularly the proximity to the electron-withdrawing carbonyl and phenylthio groups.

The proton at the chiral center (C2), being adjacent to both the carbonyl group and the sulfur atom, is expected to be the most deshielded among the aliphatic protons, likely appearing as a quartet due to coupling with the neighboring methyl protons. The ethyl group's methylene (B1212753) protons (C4) are adjacent to the carbonyl group and would appear as a quartet, coupled to the terminal methyl protons (C5). The methyl group attached to the chiral center (C1) would appear as a doublet, coupled to the C2 proton. The terminal methyl protons of the ethyl group (C5) would present as a triplet. The aromatic protons of the phenylthio group typically appear in the downfield region of the spectrum (around 7.0-7.5 ppm).

Vicinal coupling constants (³J) are crucial for conformational analysis. The magnitude of the coupling constant between the proton on C2 and the protons on C1 can provide information about the dihedral angle and, consequently, the preferred rotameric conformations around the C2-S bond. Studies on similar α-substituted ketones indicate that the most stable conformations often involve the eclipsing of the C=O bond with adjacent alkyl groups.

Table 1: Predicted ¹H NMR Spectral Data for 3-Pentanone, 2-(phenylthio)-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (CH₃-CH)~1.3 - 1.5Doublet (d)~7.0
H2 (CH-S)~3.8 - 4.2Quartet (q)~7.0
H4 (CH₂-C=O)~2.5 - 2.8Quartet (q)~7.3
H5 (CH₃-CH₂)~1.0 - 1.2Triplet (t)~7.3
Ar-H (Phenyl)~7.2 - 7.5Multiplet (m)-

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Pentanone, 2-(phenylthio)- will give rise to a separate signal.

The carbonyl carbon (C3) is the most deshielded and will appear at the lowest field, typically in the range of 205-220 ppm for ketones. libretexts.orgucalgary.ca The carbon of the chiral center (C2), bonded to the sulfur, will also be significantly downfield. The carbons of the phenyl group will appear in the aromatic region (~125-150 ppm). libretexts.org The remaining aliphatic carbons (C1, C4, C5) will appear at a higher field. The chemical shifts provide a map of the carbon framework and confirm the presence of the key functional groups. weebly.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Pentanone, 2-(phenylthio)-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₃-CH)~15 - 25
C2 (CH-S)~50 - 60
C3 (C=O)~208 - 215
C4 (CH₂-C=O)~35 - 45
C5 (CH₃-CH₂)~8 - 15
C-ipso (Phenyl)~130 - 135
C-ortho (Phenyl)~128 - 132
C-meta (Phenyl)~129 - 130
C-para (Phenyl)~125 - 128

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary. libretexts.orglibretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for probing spatial relationships between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-spin coupled. For instance, it would confirm the coupling between H1 and H2, and between H4 and H5, helping to piece together the aliphatic fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, irrespective of whether they are bonded. This is particularly valuable for determining the preferred conformation and stereochemistry. nih.gov For example, NOE correlations between the C2 proton and specific protons on the phenyl ring could indicate the preferred orientation of the phenylthio group relative to the rest of the molecule. Conformational analysis of related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides has shown the existence of stable gauche and cis conformers, which can be influenced by solvent polarity. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of 3-Pentanone, 2-(phenylthio)- and for gaining structural information through the analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 3-Pentanone, 2-(phenylthio)- (molecular formula C₁₁H₁₄OS), the exact mass can be calculated and compared to the experimentally measured value. This comparison can confirm the elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Table 3: Molecular Formula and Exact Mass

CompoundMolecular FormulaCalculated Exact Mass
3-Pentanone, 2-(phenylthio)-C₁₁H₁₄OS194.0765

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed to provide detailed structural information. libretexts.org For 3-Pentanone, 2-(phenylthio)-, characteristic fragmentation pathways for ketones would be expected. libretexts.orglibretexts.org

Key fragmentation processes would likely include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgchemguide.co.uk This could lead to the loss of an ethyl radical (•CH₂CH₃) or a 1-(phenylthio)ethyl radical, resulting in the formation of acylium ions.

McLafferty Rearrangement: If a γ-hydrogen is available on one of the alkyl chains, a McLafferty rearrangement can occur. libretexts.orgyoutube.com In this case, the ethyl group attached to the carbonyl provides accessible γ-hydrogens, potentially leading to the loss of a neutral ethene molecule.

Cleavage of the C-S bond: Fragmentation at the carbon-sulfur bond is also a likely pathway, potentially generating a phenylthio radical or cation.

Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule and their connectivity.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 3-Pentanone, 2-(phenylthio)-

m/zPossible Fragment IonFragmentation Pathway
194[C₁₁H₁₄OS]⁺•Molecular Ion
165[C₉H₉OS]⁺Loss of •C₂H₅ (ethyl radical) via α-cleavage
109[C₆H₅S]⁺Phenylthio cation
87[C₄H₇O]⁺Acylium ion from cleavage
57[C₂H₅CO]⁺Acylium ion from cleavage

Note: These are predicted fragmentation pathways. The relative abundance of these ions would depend on their stability.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are complementary, as they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy is sensitive to vibrations that induce a change in its polarizability.

For 3-Pentanone, 2-(phenylthio)-, the spectra are expected to be dominated by features corresponding to its core functional groups: the ketone carbonyl (C=O), the thioether (C-S-C), and the phenyl group.

Key Expected Vibrational Modes:

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum of an aliphatic ketone is the C=O stretching vibration. For saturated acyclic ketones, this absorption is typically strong and sharp, appearing in the range of 1705–1725 cm⁻¹. libretexts.org The exact position can be influenced by the electronic effects of adjacent substituents. The presence of the electron-donating sulfur atom at the α-position may slightly alter the frequency compared to a simple dialkyl ketone. This vibration is also expected to be present, though potentially weaker, in the Raman spectrum.

C-S Stretching: The thioether linkage gives rise to C-S stretching vibrations. These bands are generally weak to moderate in intensity in the IR spectrum and typically appear in the fingerprint region, between 700 and 600 cm⁻¹.

Phenyl Group Vibrations: The phenyl ring exhibits several characteristic vibrations. C-H stretching modes for sp²-hybridized carbons are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern of the ring, often appearing between 900 and 675 cm⁻¹.

Aliphatic C-H Stretching: The ethyl and methine groups of the pentanone backbone will produce C-H stretching vibrations in the 2850–3000 cm⁻¹ region. libretexts.org

While specific experimental spectra for 3-Pentanone, 2-(phenylthio)- are not widely published, the expected absorption regions for its primary functional groups can be summarized based on established spectroscopic principles.

Interactive Data Table: Expected Vibrational Frequencies for 3-Pentanone, 2-(phenylthio)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
KetoneC=O Stretch1705 - 1725StrongWeak to Medium
PhenylAromatic C=C Stretch1450 - 1600Medium to WeakMedium to Strong
ThioetherC-S Stretch600 - 700Weak to MediumMedium
PhenylAromatic C-H Stretch3000 - 3100MediumStrong
AlkylAliphatic C-H Stretch2850 - 3000Medium to StrongMedium

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. For chiral molecules that crystallize in a non-centrosymmetric space group, it can also be used to determine the absolute configuration.

A successful single-crystal X-ray diffraction analysis of 3-Pentanone, 2-(phenylthio)- would yield a wealth of structural data, including:

Molecular Conformation: The precise spatial relationship between the phenylthio group and the pentanone backbone, including the dihedral angles that define the molecule's shape.

Bond Parameters: High-precision measurements of the lengths of all chemical bonds (e.g., C=O, C-S, C-C, C-H) and the angles between them.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as hydrogen bonds or π-stacking, that govern how the molecules pack together in the crystal lattice.

Stereochemistry: As the molecule possesses a stereocenter at the C2 position, crystallographic analysis of an enantiomerically pure sample would unambiguously establish its absolute configuration (R or S).

While a specific crystal structure for 3-Pentanone, 2-(phenylthio)- has not been reported in publicly accessible databases, the feasibility of such an analysis is supported by crystallographic studies of related β-keto sulfides. For instance, single-crystal X-ray analysis has been successfully used to characterize tetrahedral intermediates formed during the synthesis of β-keto sulfides, confirming their molecular structure. nih.gov The crystallographic data obtained from such an analysis are typically summarized in a table of key parameters.

Interactive Data Table: Illustrative Crystallographic Parameters Obtainable for 3-Pentanone, 2-(phenylthio)-

ParameterDescriptionExample Data Type
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic, etc.
Space GroupThe specific symmetry group of the crystal.P2₁/c, P-1, etc.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)a = 10.1 Å, b = 5.4 Å, c = 12.3 Å; α = 90°, β = 105.1°, γ = 90°
Key Bond LengthsC2=O1, C2-C3, C3-S1, S1-C(phenyl)C=O: ~1.21 Å, C-S: ~1.81 Å
Key Bond AnglesO1-C2-C3, C2-C3-S1, C3-S1-C(phenyl)C-CO-C: ~116°, C-S-C: ~105°
Key Torsional AnglesC2-C3-S1-C(phenyl)Defines the conformation around the C-S bond.

Note: The data in the tables are illustrative and represent typical or expected values for the compound class, not experimentally determined values for 3-Pentanone, 2-(phenylthio)-.

Computational Chemistry and Theoretical Investigations of 3 Pentanone, 2 Phenylthio

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Theoretical studies employing quantum chemical calculations are instrumental in elucidating the fundamental properties of a molecule. However, no specific research articles detailing these calculations for 3-Pentanone (B124093), 2-(phenylthio)- could be identified.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and ground state properties of molecules. Such studies would typically yield optimized molecular geometries, bond lengths, bond angles, and electronic properties like orbital energies and charge distribution. At present, there are no published DFT studies specifically centered on 3-Pentanone, 2-(phenylthio)-.

Conformational Analysis and Energy Minima

The flexibility of the ethyl and phenylthio groups in 3-Pentanone, 2-(phenylthio)- suggests the existence of multiple conformers. A thorough conformational analysis would identify the various stable spatial arrangements of the atoms and determine their relative energies to pinpoint the global energy minimum. This type of computational investigation has not yet been reported for this specific molecule.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the reactivity of 3-Pentanone, 2-(phenylthio)- involves mapping out the energetic pathways of its chemical transformations. Transition state calculations are a powerful tool for this purpose, but no such studies have been published for this compound.

Pathways for Key Transformations of 3-Pentanone, 2-(phenylthio)-

Computational elucidation of reaction mechanisms would involve identifying the transition state structures for key reactions, such as enolate formation, oxidation of the sulfur atom, or various coupling reactions. This area of research remains unexplored for 3-Pentanone, 2-(phenylthio)-.

Energy Profiles and Kinetic Parameters

By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. This would provide valuable kinetic parameters, including activation energies, which govern the reaction rates. As of now, this information has not been computationally determined for 3-Pentanone, 2-(phenylthio)-.

Intermolecular Interactions and Crystal Packing Analysis

No crystallographic data or computational studies on the intermolecular interactions and crystal packing of 3-Pentanone, 2-(phenylthio)- have been found in the searched scientific literature. Therefore, an analysis of its crystal structure, including intermolecular forces such as hydrogen bonds, van der Waals interactions, and potential π-stacking, cannot be provided.

Theoretical Insights into Reactivity and Selectivity

There is a lack of theoretical studies on the reactivity and selectivity of 3-Pentanone, 2-(phenylthio)-. As a result, information regarding its molecular orbital analysis (HOMO-LUMO), electrostatic potential maps, and computational predictions of its behavior in chemical reactions is not available.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The strategic placement of the phenylthio substituent makes 3-Pentanone (B124093), 2-(phenylthio)- a valuable precursor for a variety of more complex molecular structures. It can be readily modified at several positions, enabling its use as a linchpin in multistep syntheses.

A primary application of α-phenylthio ketones, including 3-Pentanone, 2-(phenylthio)-, is in the synthesis of α,β-unsaturated carbonyl compounds. This transformation is typically achieved through an oxidation-elimination sequence. The sulfide (B99878) is first oxidized to a sulfoxide. This intermediate then undergoes a thermal, syn-elimination to afford the corresponding enone. This method provides a reliable route to α,β-unsaturated ketones, which are themselves pivotal building blocks in organic synthesis, participating in reactions like Michael additions and Diels-Alder cycloadditions.

The general transformation for 3-Pentanone, 2-(phenylthio)- is outlined below:

Reaction Scheme: Conversion to an α,β-Unsaturated Ketone

Various oxidizing agents can be employed for the initial step, each with its own advantages regarding reaction conditions and selectivity.

Oxidizing AgentTypical Conditions
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂), 0 °C to room temp.
Sodium periodate (NaIO₄)Methanol/Water (MeOH/H₂O), room temp.
Hydrogen peroxide (H₂O₂)Acetic acid (AcOH) or other suitable solvents

The hydrogen atom on the carbon bearing the phenylthio group (the α-carbon) is acidic and can be removed by a strong base to form an enolate. The presence of the sulfur atom helps to stabilize the resulting negative charge. This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. libretexts.orgchemistrysteps.com This alkylation process forms a new carbon-carbon bond, providing a straightforward method for elaborating the carbon skeleton. libretexts.orgacs.org

By choosing an appropriate electrophile, complex carbon frameworks can be constructed from the relatively simple 3-Pentanone, 2-(phenylthio)- scaffold. After the desired carbon skeleton is assembled, the auxiliary phenylthio group can be removed if necessary (see Section 6.2.2).

BaseElectrophile (R-X)Resulting Structure
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)2-Methyl-2-(phenylthio)-3-pentanone
Sodium hydride (NaH)Benzyl bromide (BnBr)2-Benzyl-2-(phenylthio)-3-pentanone
Potassium tert-butoxide (t-BuOK)Allyl bromide2-Allyl-2-(phenylthio)-3-pentanone

The use of 3-Pentanone, 2-(phenylthio)- specifically as a chiral auxiliary or as a precursor to chiral ligands is not widely documented in scientific literature. While many sulfur-containing compounds are employed in asymmetric synthesis, this particular application for 3-Pentanone, 2-(phenylthio)- is not established.

Contributions to Method Development in Organic Chemistry

The unique reactivity of α-phenylthio ketones has allowed them to be used in the development and optimization of important synthetic reactions.

The enolate of 3-Pentanone, 2-(phenylthio)- can participate in stereoselective C-C bond-forming reactions, most notably aldol (B89426) additions. When the enolate reacts with an aldehyde (e.g., acetaldehyde), a β-hydroxy ketone is formed. This reaction creates two new stereocenters, and thus four stereoisomers are possible (two diastereomeric pairs of enantiomers).

The stereochemical outcome of the reaction can be influenced by the geometry of the enolate (E or Z) and the reaction conditions. The bulky phenylthio group can exert significant steric influence during the reaction, potentially leading to a preference for one diastereomer (syn or anti) over the other. rsc.orgpharmacy180.com This principle is often explained using the Zimmerman-Traxler model, which predicts the stereochemistry based on a chair-like six-membered transition state. pharmacy180.com The development of conditions to control this diastereoselectivity is an active area of research, as it allows for the construction of complex acyclic molecules with defined stereochemistry. rsc.orgresearchgate.net

3-Pentanone, 2-(phenylthio)- and related α-phenylthio ketones are excellent substrates for demonstrating several key functional group interconversions (FGIs). The phenylthio group can be viewed as an activating group that facilitates certain transformations before being removed or converted into another functional group.

Key interconversions involving this substrate include:

Synthesis : The introduction of the phenylthio group itself, often via the reaction of an α-bromo ketone with sodium thiophenoxide, is a fundamental FGI (substitution).

Elimination : As detailed in section 6.1.1, the oxidation to a sulfoxide followed by elimination provides an α,β-unsaturated ketone, converting a C-S bond into a C=C double bond.

Desulfurization : The phenylthio group can be reductively cleaved and replaced with a hydrogen atom. chem-station.com The most common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminium alloy. researchgate.netmasterorganicchemistry.com This desulfurization reaction effectively removes the sulfur group, yielding the parent ketone (3-Pentanone). This allows chemists to use the activating properties of the phenylthio group (e.g., for α-alkylation) and then remove it to obtain the final desired product. chem-station.comorganicreactions.org

TransformationStarting GroupEnding GroupReagentsFGI Class
Sulfenylation-Br-SPhSodium thiophenoxide (NaSPh)Substitution
Elimination-SPhC=C1. m-CPBA2. HeatElimination
Desulfurization-SPh-HRaney Nickel (Ra-Ni), H₂Reduction

Applications in Catalysis (excluding biological applications)

General principles of catalysis suggest that a molecule with the structural features of 3-Pentanone, 2-(phenylthio)-, possessing both a ketone carbonyl group and a thioether linkage, could potentially interact with metal centers or participate in non-covalent interactions within a catalytic cycle. However, without specific studies, any discussion of its catalytic applications would be purely speculative and would not meet the required standards of scientific accuracy based on documented research.

As a Ligand in Transition Metal Catalysis

The presence of a sulfur atom and a carbonyl oxygen atom in 3-Pentanone, 2-(phenylthio)- suggests the possibility of it acting as a bidentate or monodentate ligand for transition metals. The soft nature of the sulfur donor and the harder nature of the oxygen donor could allow for coordination to a variety of metal centers, potentially influencing the steric and electronic environment of the metal and, consequently, its catalytic activity. Thioether-containing ligands have been explored in various transition metal-catalyzed reactions. However, no studies have been identified that specifically utilize 3-Pentanone, 2-(phenylthio)- as a ligand and report on the catalytic performance of its corresponding metal complexes.

Role in Organocatalytic Systems

In the realm of organocatalysis, molecules with ketone functionalities can act as substrates or precursors to enamine/enolate intermediates. The phenylthio group at the alpha position could influence the acidity of the alpha-proton and the stereochemical outcome of reactions. Beta-keto thioesters, a related class of compounds, have been shown to be effective nucleophiles in organocatalytic reactions. Nevertheless, there is no specific information available in the scientific literature detailing the use of 3-Pentanone, 2-(phenylthio)- as a catalyst or a key substrate in an organocatalytic system that would allow for a thorough and informative discussion based on experimental evidence.

Due to the lack of specific research data, the creation of interactive data tables and a detailed discussion of research findings for the catalytic applications of 3-Pentanone, 2-(phenylthio)- is not possible at this time.

Advanced Mechanistic Elucidation of Reactions Involving 3 Pentanone, 2 Phenylthio

Detailed Investigations of Phenylthio Group Participation in Reaction Pathways

A critical aspect of the reactivity of 3-Pentanone (B124093), 2-(phenylthio)- is the participation of the adjacent phenylthio group in reaction pathways, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.org This intramolecular interaction involves the sulfur atom's lone pair of electrons attacking a developing electron-deficient center, leading to a significant increase in reaction rate compared to analogous systems lacking the participating group. wikipedia.orgdalalinstitute.com

In reactions involving a leaving group at a position beta to the sulfur atom (as would be the case in a derivative of the title compound), the phenylthio group can act as an internal nucleophile. wikipedia.org This leads to the formation of a cyclic sulfonium (B1226848) salt intermediate. For 3-Pentanone, 2-(phenylthio)-, if a reaction were to create a positive charge at the C3 position, the sulfur atom could attack this center. This participation is most effective when it leads to the formation of three-, five-, or six-membered rings. The formation of a three-membered episulfonium ion is a classic example of such participation, which effectively delocalizes the positive charge and stabilizes the intermediate. youtube.com

Studies on analogous systems, such as the acetolysis of α-(phenylthio)-ω-tosyloxyalkanes, have confirmed that the degree of participation by the phenylthio group is highly dependent on the size of the ring formed in the intermediate cyclic sulfonium salt. The general order of participation is found to be S-3 > S-5 > S-6, indicating a strong preference for the formation of a three-membered ring. This anchimeric assistance not only accelerates the reaction but also dictates the stereochemical outcome, often resulting in retention of configuration at the reaction center due to a double inversion mechanism. dalalinstitute.comimperial.ac.uk

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies provide quantitative evidence for the rate enhancement caused by anchimeric assistance from a phenylthio group. While specific kinetic data for 3-Pentanone, 2-(phenylthio)- is not extensively documented, data from analogous systems clearly demonstrate the magnitude of this effect. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl, an acceleration attributed directly to the participation of the sulfur atom's lone pair. wikipedia.org

Thermodynamic investigations, often supported by computational chemistry, help to elucidate the stability of intermediates and transition states. mdpi.comresearchgate.net The formation of the cyclic sulfonium ion intermediate is a key step; its stability relative to an open-chain carbocation determines the extent to which the reaction proceeds through the assisted pathway. The Gibbs free energy of the reaction is a critical parameter, with a more negative value indicating a more spontaneous process. mdpi.com Theoretical calculations on related ketone elimination reactions have been used to determine that such processes are often endothermic. researchgate.net

Table 1: Illustrative Relative Rate Constants for Nucleophilic Substitution This table presents hypothetical, yet conceptually accurate, data to illustrate the kinetic effect of phenylthio group participation based on principles from analogous systems.

CompoundRelative Rate Constant (k_rel)Proposed Dominant Mechanism
1-Chloro-3-pentanone1S_N2 (External Nucleophile)
3-Pentanone, 2-(phenylthio)- derivative (with leaving group at C3)> 600Anchimeric Assistance via Episulfonium Ion

This demonstrates the significant rate acceleration expected when the phenylthio group can participate in the reaction.

Characterization of Reactive Intermediates

The primary reactive intermediate formed through the participation of the phenylthio group is a cyclic sulfonium salt. In the case of reactions involving the carbon backbone of 3-Pentanone, 2-(phenylthio)-, this would likely be a three-membered episulfonium ion. These intermediates are typically highly reactive and not isolable under most conditions.

Their existence is often inferred from several lines of evidence:

Spectroscopic Detection: In some cases, highly reactive intermediates can be observed directly using advanced spectroscopic techniques under specific conditions. Mass spectrometry, in particular, has proven useful for detecting and characterizing low-abundance, transient charged species in reaction pathways. rsc.org

Trapping Experiments: The intermediate can sometimes be "trapped" by a highly reactive reagent added to the reaction mixture, leading to a unique product that could only be formed from the proposed intermediate.

Under different, typically basic, conditions, the primary reactive intermediate of 3-Pentanone, 2-(phenylthio)- would be its enolate. The formation of an enolate at the C2 position would be influenced by the electronic properties of the phenylthio group. This enolate can then act as a nucleophile in subsequent reactions, a pathway that is distinct from the anchimeric assistance mechanism.

Solvent Effects and Reaction Conditions on Reactivity and Selectivity

The choice of solvent and reaction conditions has a profound impact on the reaction pathways of 3-Pentanone, 2-(phenylthio)-, particularly on the competition between the anchimerically assisted pathway and other mechanisms like direct nucleophilic substitution.

Solvent Polarity: The formation of a charged intermediate, such as a cyclic sulfonium ion, is a key step in the anchimeric assistance pathway. Polar solvents are effective at stabilizing charged species and transition states, thereby lowering the activation energy and accelerating the rate of this pathway. nih.gov Studies have shown that increasing the aqueous content of a solvent can enhance reaction rates, which is consistent with the stabilization of polar transition states. acs.org In contrast, nonpolar solvents would disfavor the formation of charged intermediates, potentially allowing a non-assisted pathway to dominate. Polar aprotic solvents (e.g., DMF, DMSO) are particularly effective at promoting reactions that involve charged intermediates without solvating the nucleophile excessively.

Nucleophilicity and Base Strength: In the presence of a strong, non-nucleophilic base, the formation of an enolate intermediate is favored. The subsequent reaction will be dictated by the reactivity of this enolate. If a strong external nucleophile is present, it may compete with the internal phenylthio group, potentially leading to a mixture of products from both the assisted and non-assisted pathways.

Temperature: Reaction temperature can influence the selectivity of competing pathways that have different activation energies. By carefully controlling the temperature, it may be possible to favor one pathway over another.

Catalysts: The presence of Lewis or Brønsted acids can activate the carbonyl group, making it more electrophilic and potentially influencing subsequent intramolecular reactions.

Table 2: Predicted Solvent Influence on Dominant Reaction Pathway

Solvent TypePredicted Effect on Assisted Pathway (via Sulfonium Ion)Predicted Effect on Enolate PathwayRationale
Nonpolar (e.g., Hexane)DisfavoredDisfavoredDoes not stabilize charged intermediates or transition states.
Polar Aprotic (e.g., DMF)Strongly FavoredFavoredStabilizes the charged sulfonium ion; enhances nucleophilicity of base for enolate formation.
Polar Protic (e.g., Ethanol)FavoredPossibleStabilizes the sulfonium ion, but can also solvate nucleophiles/bases, reducing their reactivity.

This systematic understanding of the mechanistic details allows for the strategic control of reactions involving 3-Pentanone, 2-(phenylthio)-, enabling chemists to favor desired reaction outcomes by manipulating the reaction environment.

Future Research Directions and Unexplored Avenues for 3 Pentanone, 2 Phenylthio

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral α-arylthio ketones, such as an enantiomerically pure form of 3-Pentanone (B124093), 2-(phenylthio)-, remains a compelling objective in organic chemistry. Future research will likely focus on creating more efficient and highly selective asymmetric methods. While various strategies exist for the α-sulfenylation of carbonyl compounds, the development of catalytic, enantioselective methods for unactivated ketones is an ongoing challenge.

A promising avenue lies in the advancement of organocatalysis. Chiral thiourea-based catalysts, for instance, have been successfully used in the asymmetric sulfenylation of in situ derived nitrosoalkenes, which can then be converted to α-sulfenyl ketones. This "umpolung" strategy, which reverses the typical polarity of the reactants, could be further optimized for substrates like 3-pentanone. Similarly, chiral Lewis bases, particularly selenophosphoramides, have shown promise in catalyzing the α-sulfenylation of silyl (B83357) enol ethers, affording α-phenylthio ketones in high yield and good enantioselectivity. Future work could involve designing new generations of these catalysts to improve enantiomeric ratios and broaden the substrate scope to include simple dialkyl ketones.

The table below summarizes representative chiral catalyst systems that could be adapted and optimized for the asymmetric synthesis of 3-Pentanone, 2-(phenylthio)-.

Table 1: Chiral Catalyst Systems for Asymmetric α-Sulfenylation
Catalyst TypeSubstrate ClassKey FeaturesPotential Research Direction
Chiral SelenophosphoramidesSilyl Enol EthersHigh yield and good enantioselectivity.Development of catalysts for direct ketone sulfenylation.
Thiourea-based CatalystsNitrosoalkenes (in situ)Utilizes simple thiols; umpolung strategy.Adapting the strategy for direct use with ketones.
Cinchona AlkaloidsDeconjugated ButyrolactamsEffective in aqueous media.Exploration for acyclic ketones in sustainable solvents.
Chiral Bis(phosphine) DioxidesSilyl Enol Ethers (with Cu(I))Effective for noncyclic ketones.Optimization of ligand structure for improved enantioselectivity.

Further research is needed to overcome the limitations of current methods, such as the need for pre-functionalized substrates like silyl enol ethers, and to develop direct, atom-economical asymmetric α-sulfenylation reactions.

Exploration of New Catalytic Applications

While α-arylthio ketones are typically viewed as synthetic intermediates, their potential role in catalysis is a largely unexplored and exciting research frontier. The combination of a carbonyl group and a sulfide (B99878) moiety within the same molecule offers intriguing possibilities for ligand design.

Future investigations could explore the use of 3-Pentanone, 2-(phenylthio)- and its analogues as bidentate ligands for transition-metal catalysis. The sulfur atom and the carbonyl oxygen could potentially coordinate to a metal center, creating a chiral environment for asymmetric transformations if the ketone is enantiopure. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the phenyl ring or the ketone backbone.

Table 2: Potential Catalytic Roles for 3-Pentanone, 2-(phenylthio)- Analogues
Potential RoleMechanism of ActionTarget Reactions
Bidentate LigandCoordination of sulfur and oxygen atoms to a transition metal.Asymmetric hydrogenation, C-C bond formation, arylation reactions.
Organocatalyst PrecursorConversion to a chiral catalyst, e.g., a chiral β-hydroxy sulfide.Asymmetric aldol (B89426) or Michael addition reactions.
Lewis Base CatalystActivation of substrates through the sulfur or oxygen atom.Acylation or silylation reactions.

Additionally, these compounds could serve as precursors to more complex catalysts. For example, reduction of the ketone could yield a chiral β-hydroxysulfide, a structural motif known in some organocatalysts. The development of 3-Pentanone, 2-(phenylthio)- as a readily available building block for new catalyst scaffolds represents a significant and untapped area of research.

Integration with Flow Chemistry and Sustainable Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable and efficient processes. The synthesis of 3-Pentanone, 2-(phenylthio)- is well-suited for integration with green chemistry principles, including flow chemistry and mechanochemistry.

Continuous-flow synthesis offers significant advantages over traditional batch processing, such as improved safety, scalability, and reaction control. A future research direction would be to develop a continuous-flow process for the α-sulfenylation of 3-pentanone. This could involve pumping a stream of the ketone and a sulfenylating agent through a heated reactor coil, potentially packed with a solid-supported catalyst or reagent to simplify purification. Such a system could enable the large-scale and automated production of the target compound.

Furthermore, sustainable synthetic methods that minimize waste and energy consumption are highly desirable. Photocatalysis using visible light presents a green alternative for forging C–S bonds, potentially allowing the reaction to proceed under milder conditions. Another promising avenue is mechanochemistry, where reactions are induced by mechanical force in a ball mill, often in the absence of a solvent. A solvent-free, mechanochemical approach to the synthesis of 3-Pentanone, 2-(phenylthio)- would represent a significant advancement in green chemistry.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The α-sulfenylation of ketones, while conceptually straightforward, involves transient intermediates whose dynamics are not fully understood. Advanced spectroscopic techniques, particularly ultrafast transient absorption (TA) spectroscopy, offer a powerful tool to probe these fleeting species.

Future research could employ femtosecond TA spectroscopy to study the mechanism of both catalyzed and uncatalyzed reactions that form 3-Pentanone, 2-(phenylthio)-. This technique involves exciting the reaction mixture with a short "pump" laser pulse and monitoring the subsequent changes in absorption with a "probe" pulse on timescales ranging from femtoseconds to nanoseconds.

This approach could provide unprecedented insight into:

The formation and lifetime of enol or enolate intermediates.

The dynamics of the C–S bond-forming event.

The interaction between the substrate and catalyst.

The identification of short-lived, high-energy intermediates that are invisible to conventional spectroscopic methods.

By mapping the entire reaction pathway, from the initial excited states to the final product, researchers can gain a more complete picture of the reaction dynamics. This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts for the synthesis of 3-Pentanone, 2-(phenylthio)- and related compounds.

Design of Analogues for Specific Synthetic Utilities

The structure of 3-Pentanone, 2-(phenylthio)- can be systematically modified to create a library of analogues with tailored reactivity and synthetic applications. Designing such analogues is a key future research direction that could unlock new transformations in organic synthesis.

One area of exploration is the modification of the phenylthio group. Introducing electron-donating or electron-withdrawing substituents on the aromatic ring would alter the electronic properties of the sulfur atom, influencing the reactivity of the α-proton and the carbonyl group. This could be used to tune the compound's utility in subsequent reactions.

Another direction is the alteration of the ketone backbone. Replacing the ethyl groups with other alkyl or aryl moieties would create steric and electronic variations around the carbonyl center. These modifications could influence the stereochemical outcome of reactions at the carbonyl group or the α-carbon. For example, β-keto sulfides, which are structural analogues, are valuable precursors for bioactive compounds and can be readily oxidized to the corresponding sulfoxides and sulfones, further expanding their synthetic utility. The synthesis and reactivity of derivatives like α-sulfenyl-β-chloroenones also demonstrate how structural modifications can lead to novel chemical behavior and access to different classes of compounds, such as sulfenyl chalcones.

The development of these analogues could provide access to:

Novel building blocks for pharmaceuticals and natural products.

Precursors for other functional groups through reactions like oxidation or elimination.

Substrates for studying structure-reactivity relationships in organic reactions.

Q & A

Q. What are the recommended synthetic routes for 2-(phenylthio)-3-pentanone?

Methodological Answer: The synthesis of 2-(phenylthio)-3-pentanone typically involves nucleophilic substitution or thiolation reactions. A feasible route includes reacting 3-pentanone derivatives with thiophenol (C₆H₅SH) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylthio group at the α-position. For example, halogenated precursors like 2-bromo-3-pentanone can react with thiophenol via an SN2 mechanism, yielding the target compound. Reaction optimization should consider temperature (40–80°C) and stoichiometric ratios (1:1.2 ketone:thiol) to minimize byproducts . Advanced methods may employ Lewis acids (e.g., AlCl₃) to enhance electrophilicity at the carbonyl carbon, facilitating thiol attack .

Q. How can 3-Pentanone, 2-(phenylthio)- be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The phenylthio group (S-C₆H₅) exhibits aromatic proton signals at δ 7.2–7.5 ppm (multiplet). The ketone carbonyl (C=O) deshields adjacent protons, with the CH₂ group near the sulfur appearing as a triplet at δ 2.5–3.0 ppm.
    • ¹³C NMR: The carbonyl carbon resonates at ~210 ppm, while the sulfur-bound carbon appears at 45–55 ppm .
  • GC-MS: Retention time and fragmentation patterns (e.g., loss of C₆H₅S·, m/z 109) confirm purity and structural integrity. Calibrate using NIST reference data for ketones .
  • IR Spectroscopy: The C=O stretch appears at ~1700 cm⁻¹, and C-S stretches near 600–700 cm⁻¹ .

Advanced Research Questions

Q. What reaction mechanisms explain the role of 2-(phenylthio) groups in forming heterocyclic compounds?

Methodological Answer: The phenylthio group acts as a leaving group or stabilizes intermediates in cyclization reactions. For instance, in synthesizing benzothiopyrans, 2-chloro-N,N-dimethyl-2-(phenylthio)acetamide undergoes cationic polar cycloaddition with styrene. A Lewis acid (e.g., SnCl₄) generates a phenylthionium ion, which reacts with the olefin to form a six-membered ring via electrophilic attack, followed by aromatization . Computational studies (DFT) can model transition states to optimize regioselectivity and reaction rates .

Q. How does 2-(phenylthio)-3-pentanone modulate enzyme activity, such as caspase-1 inhibition?

Methodological Answer: 2-(Phenylthio)-3-pentanone derivatives can inhibit caspase-1 by binding to its active site. In vitro assays (e.g., fluorogenic substrate Ac-YVAD-AMC) show dose-dependent inhibition (IC₅₀ ~10–50 µM). Molecular docking (AutoDock Vina) reveals hydrophobic interactions between the phenylthio group and caspase-1’s catalytic cysteine (Cys285), while the ketone stabilizes the oxyanion hole. Validate with site-directed mutagenesis (C285A) to confirm binding specificity .

Q. What computational strategies predict the reactivity and stability of phenylthio-substituted ketones?

Methodological Answer:

  • Quantum Mechanics (QM): Use Gaussian09 with B3LYP/6-311++G(d,p) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites.
  • QSPR Models: Train neural networks on datasets (e.g., PubChem) to correlate substituent effects (Hammett σ values) with reaction outcomes .
  • MD Simulations: Simulate solvent effects (e.g., DMSO) on conformational stability using GROMACS. Analyze hydrogen bonding between the ketone and solvent to predict solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.